molecular formula C24H18ClNO5S B13380419 Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate

Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13380419
M. Wt: 467.9 g/mol
InChI Key: RXCXRBSZYMEDDY-RSPUHVBCSA-N
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Description

Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a chlorobenzoyl group, and a propynyloxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the chlorobenzoyl group through a Friedel-Crafts acylation reaction. The propynyloxybenzylidene moiety can be added using a Knoevenagel condensation reaction. The final product is obtained through esterification and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-chlorobenzoyl)amino]acetate
  • Ethyl 2-[(2-chlorobenzoyl)amino]benzoate

Uniqueness

Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate is unique due to its combination of functional groups and structural features. The presence of the thiophene ring and the propynyloxybenzylidene moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C24H18ClNO5S

Molecular Weight

467.9 g/mol

IUPAC Name

ethyl (5Z)-2-(2-chlorobenzoyl)imino-4-hydroxy-5-[(4-prop-2-ynoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C24H18ClNO5S/c1-3-13-31-16-11-9-15(10-12-16)14-19-21(27)20(24(29)30-4-2)23(32-19)26-22(28)17-7-5-6-8-18(17)25/h1,5-12,14,27H,4,13H2,2H3/b19-14-,26-23?

InChI Key

RXCXRBSZYMEDDY-RSPUHVBCSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC#C)/SC1=NC(=O)C3=CC=CC=C3Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC#C)SC1=NC(=O)C3=CC=CC=C3Cl)O

Origin of Product

United States

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